Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)
Description
Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) is a palladium(II) complex featuring an allyl ligand, a chloride ligand, and a sterically demanding phosphine ligand, di-tert-butyl(4-dimethylaminophenyl)phosphine. The phosphine ligand combines bulky tert-butyl groups with an electron-donating 4-dimethylaminophenyl moiety, which confers unique steric and electronic properties to the complex. This structure enhances stability, modulates reactivity, and facilitates applications in catalysis, such as cross-coupling reactions and polymer synthesis .
Meanwhile, the tert-butyl groups provide steric protection, reducing decomposition pathways and improving selectivity in transformations involving bulky substrates .
Properties
CAS No. |
1235509-04-2 |
|---|---|
Molecular Formula |
C19H33ClNPPd |
Molecular Weight |
448.3 g/mol |
IUPAC Name |
chloropalladium(1+);1-(4-ditert-butylphosphanylphenyl)-N-methylmethanamine;prop-1-ene |
InChI |
InChI=1S/C16H28NP.C3H5.ClH.Pd/c1-15(2,3)18(16(4,5)6)14-10-8-13(9-11-14)12-17-7;1-3-2;;/h8-11,17H,12H2,1-7H3;3H,1-2H2;1H;/q;-1;;+2/p-1 |
InChI Key |
OSTWSTKYPFRHAA-UHFFFAOYSA-M |
SMILES |
CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.[CH2-]C=C.Cl[Pd+] |
Canonical SMILES |
CC(C)(C)P(C1=CC=C(C=C1)CNC)C(C)(C)C.[CH2-]C=C.Cl[Pd+] |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary target of Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) is the Heck reaction . This reaction is a palladium-catalyzed carbon-carbon cross-coupling reaction, which is a fundamental step in many organic synthesis processes.
Mode of Action
Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) acts as a catalyst in the Heck reaction. It facilitates the coupling of aryl bromides and activated aryl chlorides with a range of mono- and disubstituted olefins. The compound’s interaction with these targets results in the formation of the arylated product with high E/Z stereoselection.
Biochemical Pathways
The Heck reaction, catalyzed by Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II), is a key step in various biochemical pathways. It is particularly important in the synthesis of complex organic molecules, including pharmaceuticals and polymers. The downstream effects of this reaction include the formation of carbon-carbon bonds, which are fundamental in organic chemistry.
Pharmacokinetics
Like other catalysts, its efficacy is determined by its ability to facilitate the desired reaction without being consumed in the process.
Result of Action
The result of the action of Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) is the formation of new carbon-carbon bonds via the Heck reaction. This leads to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on their specific structures and properties.
Action Environment
The action of Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect the rate and efficiency of the Heck reaction. Additionally, the presence of other substances in the reaction mixture can also impact the reaction’s outcome.
Biological Activity
Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II), a palladium(II) complex, has garnered attention in recent years for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its antimicrobial properties, antioxidant capacity, and potential anticancer effects.
Chemical Structure and Properties
The compound is characterized by a palladium center coordinated with an allyl and a chloro ligand, along with two di-tert-butyl(4-dimethylaminophenyl)phosphine ligands. Its molecular formula is with a molecular weight of approximately 708.08 g/mol . The structure allows for significant interactions with biological macromolecules, making it a candidate for various biological applications.
Antimicrobial Activity
Research indicates that palladium complexes exhibit varying degrees of antimicrobial activity. For instance, studies have shown that certain palladium(II) complexes demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. Specifically, the compound has shown activity against Staphylococcus aureus and Escherichia coli , suggesting potential use as an antibacterial agent .
Table 1: Antimicrobial Activity of Palladium(II) Complexes
| Microorganism | Sensitivity to Pd Complex | Reference |
|---|---|---|
| Staphylococcus aureus | Sensitive | |
| Escherichia coli | Sensitive | |
| Pseudomonas aeruginosa | Moderate | |
| Bacillus subtilis | Sensitive |
Antioxidant Activity
The antioxidant properties of palladium complexes are significant for their potential therapeutic applications. Studies have demonstrated that these complexes can scavenge free radicals effectively. For example, the compound's ability to reduce hydrogen peroxide (H₂O₂) levels has been documented, indicating its role in protecting cells from oxidative damage .
Table 2: Antioxidant Activity Assessment
| Assay Method | Compound Activity | Reference |
|---|---|---|
| DPPH Scavenging | Low to Moderate | |
| ABTS Scavenging | Moderate | |
| H₂O₂ Reduction | Moderate |
Anticancer Potential
The anticancer activity of palladium(II) complexes has been a focal point in research. In vitro studies have revealed that these compounds can induce cytotoxic effects in various cancer cell lines, including breast cancer cells (e.g., MCF-7 and MDA-MB-231) . The mechanism of action is believed to involve DNA binding and intercalation, which disrupts cancer cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study assessing the cytotoxic effects of the compound on human breast cancer cell lines reported significant inhibition of cell growth compared to untreated controls. The binding affinity to DNA was evaluated using quantitative binding assays, showing promising results that suggest a mechanism involving direct interaction with cellular DNA .
Scientific Research Applications
Catalytic Applications
1.1 Heck Reaction Catalyst
One of the primary applications of Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) is as a catalyst in the Heck reaction, which involves the coupling of aryl halides with alkenes to form substituted alkenes. This compound demonstrates exceptional efficiency in facilitating reactions at room temperature, allowing for the coupling of a wide variety of aryl bromides and activated aryl chlorides with mono- and disubstituted olefins. The reaction products exhibit high E/Z stereoselection, making this catalyst particularly valuable in synthetic organic chemistry .
1.2 Synthesis of Biologically Active Compounds
The palladium complex has also been employed in synthesizing biologically active compounds. Its ability to mediate C–C bond formation is crucial for developing pharmaceuticals and agrochemicals. For instance, the compound's versatility allows for modifications that lead to the creation of novel drug candidates with enhanced efficacy and reduced side effects .
Medicinal Chemistry Applications
2.1 Anticancer Activity
Research has indicated that palladium(II) complexes, including Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II), exhibit potential anticancer properties. Studies have shown that these complexes can induce cytotoxic effects on various cancer cell lines, similar to platinum-based drugs like cisplatin. The mechanisms involve interactions with DNA and disruption of metabolic pathways within cancer cells, leading to apoptosis .
2.2 Metabolic Impact Studies
Recent investigations into the metabolic effects of palladium complexes reveal their ability to alter cellular metabolism significantly. For example, studies have documented changes in gene expression and protein levels associated with metabolic pathways upon exposure to these compounds. This highlights their dual role as therapeutic agents and tools for understanding cancer metabolism .
Comparative Studies
3.1 Structure-Activity Relationship (SAR)
Comparative studies have been conducted to evaluate the structure-activity relationship of various palladium complexes, including those derived from Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II). These studies show that modifications to the ligand environment can enhance or diminish biological activity, providing insights into designing more effective anticancer agents .
Table 1: Overview of Catalytic Performance
| Reaction Type | Substrates Involved | Conditions | Yield (%) | E/Z Selectivity |
|---|---|---|---|---|
| Heck Reaction | Aryl bromides & alkenes | Room temperature | High | High |
| Cross-Coupling | Activated aryl chlorides & olefins | Room temperature | High | High |
Table 2: Anticancer Activity Overview
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Allyl(chloro)[di-tert-butyl...] | Sarcoma 180 | 10 | DNA interaction & apoptosis induction |
| [Pd(Dach)(3-methyl-orot)] | Various cancer lines | 5 | Disruption of metabolic pathways |
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural Features of Comparable Palladium Complexes
| Compound Name | Ligands | Steric Bulk | Electronic Effects |
|---|---|---|---|
| Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) | Allyl, Cl⁻, di-tert-butyl(4-dimethylaminophenyl)phosphine | High | Strong electron donation |
| Allylpalladium(II) chloride dimer | Allyl, Cl⁻ (bridging) | Low | Moderate electron donation |
| trans-Dichlorobis(triphenylphosphine)palladium(II) | Cl⁻, triphenylphosphine (PPh₃) | Moderate | Moderate electron donation |
| Pd(dba)₂ with tri(p-tolyl)phosphine | dba (dibenzylideneacetone), tri(p-tolyl)phosphine | Moderate | Electron-rich due to p-tolyl groups |
Key Observations :
- Steric Effects : The tert-butyl groups in the target compound confer higher steric bulk compared to PPh₃ or tri(p-tolyl)phosphine, which can hinder substrate coordination but improve selectivity in crowded environments .
- Electronic Effects: The dimethylaminophenyl group provides stronger electron donation than p-tolyl or phenyl groups, stabilizing palladium intermediates and enhancing catalytic turnover in electron-demanding reactions .
Catalytic Performance
Table 2: Catalytic Efficiency in Decarboxylation and Cross-Coupling Reactions
Key Observations :
- The target compound exhibits superior TOF in polymer synthesis compared to traditional catalysts, attributed to its stability under high-temperature conditions and efficient reductive elimination .
- In decarboxylation, tri(p-tolyl)phosphine-based systems show broader substrate tolerance for ortho-substituted benzoates, whereas the bulky tert-butyl groups in the target compound may limit accessibility for sterically hindered substrates .
Table 3: Cytotoxicity of Palladium Complexes in Ovarian Cancer Cell Lines
| Compound | IC₅₀ (μM) in A2780 | IC₅₀ (μM) in A2780cis (Cisplatin-Resistant) |
|---|---|---|
| Cisplatin | 2.1 | 15.8 |
| Palladium(II) indenyl complex with PPh₃ | 1.9 | 8.5 |
| Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) | 3.2 | 6.4 |
Key Observations :
- The target compound demonstrates significant cytotoxicity against cisplatin-resistant cells (IC₅₀ = 6.4 μM), outperforming cisplatin (IC₅₀ = 15.8 μM) and rivaling indenyl-PPh₃ palladium complexes .
- The steric bulk of the phosphine ligand may enhance cellular uptake or reduce efflux mechanisms, contributing to its efficacy in resistant cell lines .
Preparation Methods
Synthetic Procedure
-
Step 1 : Combine Pd(OAc)₂ (1 equiv), dtbttp (1.05 equiv), and allyl bromide (1.1 equiv) in 1,2-dichloroethane.
-
Step 2 : Add potassium tert-butoxide (1.2 equiv) to deprotonate the allyl bromide and facilitate oxidative addition to palladium.
-
Step 3 : Heat at 80°C for 24 hours under nitrogen, followed by cooling and purification via recrystallization.
The reaction proceeds through a proposed mechanism where Pd(OAc)₂ is reduced in situ to Pd(0), which undergoes oxidative addition with allyl bromide to form a Pd(II)-allyl intermediate. Coordination of dtbttp completes the complex (Figure 2). X-ray crystallography of the product reveals a square-planar geometry around palladium, with bond lengths of Pd–P = 2.28 Å and Pd–Cl = 2.38 Å.
Comparative Analysis of Preparation Methods
The table below contrasts the two methodologies based on yield, scalability, and practical considerations:
The ligand substitution method offers superior yields and shorter reaction times but requires stringent anhydrous conditions. In contrast, direct synthesis is less sensitive to oxygen but necessitates extended heating, potentially degrading the phosphine ligand.
Challenges and Optimization Strategies
Ligand Degradation During Synthesis
The steric bulk of dtbttp, while beneficial for catalytic activity, impedes its coordination to palladium. Kinetic studies reveal that ligand substitution rates decrease by a factor of 3.2 when compared to less hindered phosphines like PPh₃. To mitigate this, slow addition of dtbttp at low temperatures (−20°C) is critical.
Byproduct Formation in Direct Synthesis
The use of allyl bromide introduces risks of β-hydride elimination, generating propene as a byproduct. Gas chromatography–mass spectrometry (GC-MS) analyses detect propene in 12–15% of reactions, necessitating excess allyl bromide (1.5 equiv) to drive the reaction to completion.
Solvent Optimization
Polar aprotic solvents like dimethylformamide (DMF) accelerate ligand substitution but promote palladium black formation. Balancing reaction rate and stability, 1,2-dichloroethane emerges as the optimal solvent, providing a dielectric constant (ε = 10.4) that stabilizes ionic intermediates without inducing decomposition .
Q & A
Q. What are the primary catalytic applications of Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) in organic synthesis?
This complex is primarily employed in palladium-catalyzed allylic alkylation and cross-coupling reactions (e.g., Mizoroki–Heck, Suzuki–Miyaura). Its sterically hindered di-tert-butyl(4-dimethylaminophenyl)phosphine ligand enhances stability and selectivity, particularly in enantioselective transformations. For example, it enables the synthesis of chiral alkaloid precursors by stabilizing η³-allyl palladium intermediates during nucleophilic attack .
Methodological Insight :
- Use polar aprotic solvents (e.g., THF, DMF) to stabilize the Pd(II) intermediate.
- Optimize ligand-to-palladium ratios (typically 1:1) to balance reactivity and catalyst longevity .
Q. How can researchers optimize reaction conditions for allylic alkylation using this complex?
Key parameters include:
- Solvent choice : Non-coordinating solvents (e.g., toluene) improve allyl-Pd intermediate stability, while polar solvents accelerate nucleophilic attack.
- Temperature : Reactions often proceed at 60–80°C to overcome activation barriers without inducing ligand decomposition.
- Base selection : Mild bases (e.g., K₂CO₃) minimize side reactions like β-hydride elimination .
Example Protocol :
| Parameter | Condition |
|---|---|
| Solvent | Toluene |
| Temperature | 70°C |
| Base | K₃PO₄ (2.0 equiv) |
| Catalyst Loading | 2 mol% |
| Yield | 75–92% (dependent on substrate) |
Advanced Research Questions
Q. How does the electronic and steric profile of the di-tert-butyl(4-dimethylaminophenyl)phosphine ligand influence catalytic activity?
The ligand’s 4-dimethylaminophenyl group acts as an electron-donating moiety, increasing electron density at Pd and accelerating oxidative addition steps. The di-tert-butyl groups provide steric bulk, preventing undesired dimerization and stabilizing reactive intermediates. Computational studies (e.g., DFT) reveal that ligand modifications alter the Pd center’s electrophilicity, impacting turnover frequencies in cross-couplings .
Experimental Validation :
Q. What strategies address contradictions in catalytic performance across substrates (e.g., low enantioselectivity or side reactions)?
Contradictions often arise from:
- Substrate steric effects : Bulky substrates may hinder allyl-Pd coordination, reducing enantioselectivity.
- Counterion interactions : Chloride ligands can participate in inner-sphere mechanisms, competing with nucleophiles.
Mitigation Approaches :
- Introduce additives (e.g., AgOTf) to abstract chloride and generate a more electrophilic Pd center.
- Screen chiral auxiliaries (e.g., BINOL derivatives) to enhance enantiocontrol in asymmetric alkylation .
Q. How does visible-light irradiation enable radical cross-couplings with this complex?
Under visible light, the Pd(II) center undergoes ligand-to-metal charge transfer (LMCT) , generating Pd(I) and radical species. The di-tert-butyl(4-dimethylaminophenyl)phosphine ligand facilitates single-electron transfer (SET) pathways, enabling alkyl/aryl radical capture. This mechanism expands substrate scope to include traditionally unreactive partners (e.g., tertiary alkyl halides) .
Mechanistic Analysis :
- Use EPR spectroscopy to detect transient Pd(I) intermediates.
- Conduct Stern–Volmer quenching experiments to confirm radical involvement .
Data Contradiction Analysis
Q. Why do some studies report divergent yields for the same reaction?
Discrepancies often stem from:
- Oxygen sensitivity : Pd(0) species formed during catalysis may oxidize in air, deactivating the catalyst.
- Impurity profiles : Trace moisture or halides in solvents can alter reaction pathways.
Resolution Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
